molecular formula C15H15NO2 B2366574 (4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 55606-35-4

(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No. B2366574
CAS RN: 55606-35-4
M. Wt: 241.29
InChI Key: KDDFNVKRUJJILL-WJDWOHSUSA-N
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Description

The compound appears to contain a methoxybenzyl group and a phenylmethylidene group, both of which are common in organic chemistry . Methoxybenzyl is often used as a protecting group for alcohols in organic synthesis . Phenylmethylidene is a type of imine, a functional group featuring a carbon-nitrogen double bond, with the nitrogen attached to a phenyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific structure and the conditions under which it’s used. The methoxybenzyl group is often used as a protecting group in organic synthesis, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include the melting point, boiling point, and density .

Scientific Research Applications

Protective Group in Peptide Synthesis

The 4-methoxybenzyl thioether protecting group is used in peptide synthesis, specifically for the oxidative deblocking of cysteine derivatives. This group is stable under various conditions, making it suitable for the synthesis of cystinyl peptides with multiple disulfide bridges (Platen & Steckhan, 1984).

Surfactant Properties

Quaternary ammonium surfactants containing methoxybenzyl substitutes demonstrate superior surface activity and aggregation behavior in aqueous solutions, indicating potential applications in various industrial and pharmaceutical fields (Zhao, Guo, Jia, & Liu, 2014).

Polymer Synthesis and DNA Interactions

A cationic polymer synthesized using methoxybenzyl compounds exhibits the ability to condense and release DNA, as well as switch antibacterial activity, highlighting its potential in biomedical applications (Sobolčiak et al., 2013).

Oligoribonucleotide Synthesis

The 4-methoxybenzyl group serves as a protective group in the synthesis of oligoribonucleotides, enabling efficient and selective removal, thus facilitating the production of oligoribonucleotides (Takaku & Kamaike, 1982).

Esterification Methods

The use of 4-methoxybenzyl compounds in esterification processes, especially for sensitive substrates, is an effective method, highlighting its importance in synthetic chemistry (Shah, Russo, Howard, & Chisholm, 2014).

Deprotection in Solution Phase Synthesis

4-Methoxybenzyl-4-nitrophenylcarbonate demonstrates efficiency in the N-protection of amidinonaphthol, suitable for multiparallel solution phase synthesis of benzamidines (Bailey, Baker, Hayler, & Kane, 1999).

Novel Protective Group Strategies

In carbohydrate chemistry, 4-methoxybenzylidene acetals are used for regioselective reductive ring-opening, providing access to novel protective group strategies (Johansson & Samuelsson, 1984).

Synthesis of β-Haloaryl β-Amino Acid Derivatives

Lithium N-benzyl-N-α-methyl-4-methoxybenzylamide is used for the synthesis of homochiral β-haloaryl β-amino acid derivatives, showcasing its utility in amino acid chemistry (Bull et al., 2001).

Ionic Liquids for Electrochemical Applications

Methoxybenzyl-containing quaternary ammonium salts form ionic liquids with various anions, presenting potential for electrochemical applications, particularly in electric double layer capacitors (Sato, Masuda, & Takagi, 2004).

Mechanism of Action

The mechanism of action would depend on the application of this compound. Without more context or specific studies, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of a methoxybenzyl group, one possible area of interest could be in the field of organic synthesis .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-15-9-7-14(8-10-15)12-16(17)11-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDFNVKRUJJILL-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/[N+](=C/C2=CC=CC=C2)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate

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